Product packaging for 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene(Cat. No.:CAS No. 14594-70-8)

1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene

Cat. No.: B11941724
CAS No.: 14594-70-8
M. Wt: 290.23 g/mol
InChI Key: SKMIDTLZYXSDBU-UHFFFAOYSA-N
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Description

Contextualization within the Chemistry of Nitroaromatic Ethers and Formal-like Linkages

Nitroaromatic compounds are a significant class of organic molecules that have been extensively utilized in various industrial applications, including the synthesis of dyes, polymers, and pharmaceuticals. The presence of the nitro group (-NO2), a strong electron-withdrawing group, profoundly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution.

Aromatic ethers, on the other hand, are characterized by an oxygen atom connecting two aryl groups or an aryl and an alkyl group. This linkage is generally stable but can be cleaved under specific chemical conditions. The combination of nitroaromatic and ether functionalities in a single molecule, as seen in the title compound, creates a system with a unique reactivity profile.

The "formal-like linkage" or methylene (B1212753) acetal (B89532) group (-O-CH2-O-) is less common in simple aromatic ethers but is a key structural motif in various natural products and synthetic compounds. This linkage can be susceptible to acidic hydrolysis, releasing the constituent phenols and formaldehyde (B43269). The stability and reactivity of this bridge are influenced by the electronic nature of the attached aromatic rings.

Theoretical Significance of the 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene Scaffold in Organic Synthesis and Functional Material Design

The scaffold of this compound is of theoretical interest for several reasons. The presence of two electron-withdrawing nitro groups is expected to significantly lower the electron density of the aromatic rings, making them highly electrophilic. This feature could be exploited in the design of novel sensors for electron-rich analytes or in the synthesis of more complex molecular architectures through nucleophilic aromatic substitution reactions.

From a conformational perspective, the molecule is predicted to adopt a non-planar geometry due to the tetrahedral nature of the central methylene carbon and the steric hindrance between the two nitrophenyl groups. Computational studies on analogous structures, such as bis(2-nitrophenyl)methane, have shown that the benzene (B151609) rings are nearly perpendicular to each other. researchgate.net This twisted conformation can lead to interesting chiroptical properties and may be beneficial in the design of materials with specific three-dimensional structures.

Overview of Related Compounds and Structurally Analogous Systems in Academic Literature

While specific studies on this compound are not widely available, the academic literature contains reports on several structurally related compounds that provide valuable insights.

Another relevant structural analog is bis(4-nitrophenyl)methane. This compound shares the two nitrophenyl groups connected by a single methylene bridge, differing only in the nature of the linkage to the central carbon. Research on bis(4-nitrophenyl)methane offers a direct comparison for understanding the role of the ether oxygens in the title compound. For instance, the synthesis of novel bromophenols has been achieved through the alkylation of substituted benzenes to form diaryl methanes, which are then demethylated. youtube.com

Furthermore, the synthesis of related diaryl ethers, such as bis(4-nitrophenyl) carbonate, has been reported, often involving the reaction of a phenol (B47542) with a suitable coupling agent. avantorsciences.com These synthetic strategies could potentially be adapted for the preparation of this compound.

Compound Data Tables

The following tables provide a summary of key information for the primary compound discussed and its structural analogs.

Table 1: this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C13H10N2O6
Molecular Weight 290.23 g/mol
Structure Two 4-nitrophenyl groups linked by a -O-CH2-O- bridge
Key Features Nitroaromatic ether with a formal-like linkage

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O6 B11941724 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene CAS No. 14594-70-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-4-[(4-nitrophenoxy)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O6/c16-14(17)10-1-5-12(6-2-10)20-9-21-13-7-3-11(4-8-13)15(18)19/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMIDTLZYXSDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343810
Record name 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14594-70-8
Record name 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIS(4-NITROPHENOXY)METHANE
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Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene Scaffold

A retrosynthetic analysis of this compound reveals a logical pathway for its synthesis. The primary disconnection point is the ether linkage, which can be broken to yield two key precursors: 4-nitrophenol (B140041) and a reactive methylene (B1212753) ether building block. This approach simplifies the complex target molecule into more readily available or synthesizable starting materials.

Further disconnection of the 4-nitrophenol precursor leads back to phenol (B47542) itself, a common and inexpensive starting material. The nitro group can be introduced through an electrophilic aromatic substitution reaction. Similarly, the methylene ether building block can be conceptually derived from formaldehyde (B43269) or a derivative thereof. This analysis provides a clear and strategic roadmap for the synthesis of the target compound.

Synthesis of Key Precursors for this compound

The successful synthesis of this compound hinges on the efficient preparation of its key precursors. This section details the synthesis of the necessary nitro-substituted phenols and the preparation of suitable methylene ether building blocks.

Synthesis of Nitro-substituted Phenols and Aromatic Nitro Compounds

The synthesis of nitro-substituted phenols, particularly p-nitrophenol, is a crucial first step. This is typically achieved through the nitration of phenol. The reaction involves treating phenol with a nitrating agent, such as dilute nitric acid, to introduce a nitro group onto the aromatic ring. paspk.org The hydroxyl group of phenol is an ortho-para director, leading to the formation of both o-nitrophenol and p-nitrophenol.

Several methods can be employed to favor the formation of the desired p-nitrophenol isomer. One approach involves protecting the ortho position to direct the nitration to the para position. stackexchange.com Another strategy is to control the reaction conditions, such as temperature and the concentration of the nitrating agent, to optimize the yield of the para product. paspk.org For instance, using dilute nitric acid at room temperature can favor the formation of a mixture of ortho and para isomers, which can then be separated. youtube.com The separation of the isomers can be accomplished by techniques such as fractional distillation or column chromatography. stackexchange.com

The table below summarizes the synthesis of nitrophenols under different conditions:

CatalystSubstrateConversion (%)o-Nitrophenol (%)p-Nitrophenol (%)
γ-aluminaPhenol907416
H-βPhenol81--
This data is derived from a study on the synthesis of nitrophenols in the presence of different catalysts. researchgate.net

Preparation of Methylene Ether Building Blocks (e.g., Formaldehyde Derivatives)

Methylene ether building blocks are essential for forming the ether linkage in the target molecule. Formaldehyde and its derivatives are common starting materials for this purpose. youtube.comrsc.org These building blocks provide the -CH2- unit that bridges the two 4-nitrophenoxy groups. The reactivity of formaldehyde makes it suitable for condensation reactions with phenols. acs.orgnih.gov The reaction mechanism often involves the formation of a quinonemethide intermediate, which then reacts with a nucleophile. nih.gov

Strategies for Constructing the [(4-nitrophenoxy)methoxy] Ether Linkage

The formation of the central ether linkage is a critical step in the synthesis of this compound. Several strategies can be employed for this transformation, including formaldehyde-mediated condensation reactions and nucleophilic substitution reactions.

Formaldehyde-Mediated Condensation Reactions

Formaldehyde can be used to directly couple two molecules of 4-nitrophenol. This reaction is typically catalyzed by either an acid or a base. stackexchange.com In a base-catalyzed mechanism, the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. stackexchange.com This is followed by a series of steps that can lead to the formation of the desired ether linkage. The reaction conditions, such as the catalyst and temperature, can be optimized to favor the formation of the desired product. nih.gov

Nucleophilic Substitution Reactions for Aryl Ether Formation

Nucleophilic aromatic substitution (SNAr) provides a powerful method for forming aryl ethers. semanticscholar.orglibretexts.org In this approach, a phenoxide acts as a nucleophile, displacing a leaving group on an aromatic ring. For the synthesis of this compound, one could envision a reaction between the sodium salt of 4-nitrophenol and a compound like 4-nitrobenzyl halide. The presence of the electron-withdrawing nitro group on the aromatic ring activates it towards nucleophilic attack, facilitating the substitution reaction. semanticscholar.orglibretexts.org

The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction used to form ethers. masterorganicchemistry.comnih.gov This reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com While typically used for aliphatic ethers, modified conditions can be applied to synthesize aryl ethers. rsc.org

The choice of solvent is crucial for the success of these reactions, with polar aprotic solvents like DMSO or sulfolane (B150427) often being the most effective. semanticscholar.org

Directed Functionalization and Derivatization Strategies of this compound

The presence of two nitro groups and two aromatic rings makes this compound a versatile substrate for further chemical modifications.

Chemoselective Transformations of Nitro Groups to Other Functionalities

The nitro group is a valuable functional group in organic synthesis because it can be transformed into a variety of other functionalities, most notably the amino group. The reduction of nitroarenes to anilines is a fundamental transformation. In a molecule with multiple nitro groups like this compound, achieving chemoselectivity—the reduction of one nitro group while leaving the other intact—can be challenging but is achievable with the right choice of reagents and conditions.

A variety of methods have been developed for the chemoselective reduction of nitro compounds. jrfglobal.comnih.gov For instance, catalytic hydrogenation using specific catalysts can be employed. Modern approaches utilize sophisticated catalyst systems, such as Fe3O4-MWCNTs@PEI-Ag nanocomposites, which have been shown to be efficient for the chemoselective reduction of nitroaromatic compounds to their corresponding amines in aqueous solution at room temperature. nih.govrsc.org These catalysts are often magnetically recoverable, allowing for easy separation and reuse. nih.govrsc.org

Another approach involves the use of reagents like borane (B79455) in tetrahydrofuran (B95107) (BH3-THF). jrfglobal.com Interestingly, the presence of a nearby hydroxyl group can direct the selective reduction of an adjacent nitro group. jrfglobal.com While this compound lacks a hydroxyl group, this principle highlights the potential for directing group-assisted transformations. It is also possible to reduce both nitro groups simultaneously to obtain the corresponding diamino compound, which can serve as a monomer for polymerization or as a precursor for other complex molecules.

The choice of reducing agent is critical for chemoselectivity, especially when other reducible functional groups are present. scispace.com For example, tin and hydrochloric acid are commonly used to reduce aromatic nitro groups without affecting carbonyl groups. scispace.com

Functionalization of the Aromatic Nucleus through Electrophilic Aromatic Substitution or Metal-Catalyzed Coupling

Electrophilic Aromatic Substitution (EAS):

The two aromatic rings in this compound have different substitution patterns, which will dictate the outcome of electrophilic aromatic substitution reactions.

Ring A (4-nitrophenoxy moiety): This ring has a nitro group (-NO2) and an ether linkage (-OR). The nitro group is a strong deactivating group and is meta-directing. libretexts.orgyoutube.com The ether linkage is a strong activating group and is ortho-, para-directing. libretexts.org The powerful activating effect of the ether group will dominate, directing incoming electrophiles to the positions ortho to the ether linkage (and meta to the nitro group).

Ring B (4-nitrobenzyl moiety): This ring has a nitro group (-NO2) and an alkoxymethyl group (-CH2OR). The nitro group is strongly deactivating and meta-directing. The alkoxymethyl group is weakly deactivating. Therefore, electrophilic substitution on this ring will be significantly slower than on Ring A and will primarily occur at the positions meta to the nitro group.

Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comstackexchange.com However, the strongly deactivating nature of the nitro groups means that harsh reaction conditions may be required for Ring B, and Friedel-Crafts reactions may not be feasible on highly deactivated rings.

SubstituentRingElectronic EffectDirecting Influence
-O-CH2-ArRing AActivating (by resonance)Ortho, Para
-NO2Ring ADeactivating (by induction and resonance)Meta
-CH2-O-ArRing BWeakly Deactivating (by induction)Ortho, Para
-NO2Ring BDeactivating (by induction and resonance)Meta

Metal-Catalyzed Coupling:

In recent years, transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for C-C, C-N, C-O, and C-S bond formation. rhhz.netresearchgate.net Notably, nitroarenes can serve as electrophilic coupling partners, providing an alternative to the more common aryl halides. rhhz.net

This opens up possibilities for the functionalization of this compound by replacing one or both of the nitro groups. For example, a rhodium-catalyzed reaction with an arylboronic acid could replace a nitro group with a new aryl group, forming a C-C bond. rhhz.net Similarly, palladium-catalyzed reactions can be used for Suzuki-Miyaura or Sonogashira couplings. nih.govmdpi.com The mechanism for these denitrative couplings often involves the oxidative addition of the C-NO2 bond to a low-valent metal center. acs.org The choice of catalyst, ligand, and reaction conditions would be crucial to control the selectivity between the two non-equivalent nitro groups.

Optimization of Reaction Conditions and Synthetic Pathways for this compound

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several reaction parameters. Drawing from studies on similar ether syntheses, key factors to consider include the choice of catalyst, solvent, base, temperature, and the use of external energy sources like ultrasound. ijche.comresearchgate.net

For a phase-transfer catalyzed synthesis, the concentration of the catalyst is a critical parameter. Increasing the catalyst concentration generally increases the reaction rate, but beyond a certain point, the effect may plateau. ijche.com The nature of the solvent also plays a significant role; it must be able to dissolve the organic substrate while being immiscible with the aqueous phase. researchgate.net The choice of base and its concentration are also important, as it is needed to deprotonate the phenolic precursor. researchgate.net

Temperature is a classic parameter to optimize; higher temperatures usually lead to faster reaction rates, but can also promote side reactions, leading to lower selectivity and yield. ijche.com As mentioned earlier, ultrasound irradiation can be a powerful tool to intensify the reaction, allowing for higher conversions at lower temperatures or in shorter reaction times. researchgate.net

The following table summarizes the impact of various parameters on a representative phase-transfer catalyzed ether synthesis.

ParameterEffect on ReactionOptimization Considerations
Catalyst Concentration Rate increases with concentration up to a certain point.Find the optimal concentration to maximize rate without unnecessary cost.
Stirring Speed Affects mass transfer between phases.Ensure sufficient agitation to overcome mass transfer limitations.
Temperature Rate increases with temperature.Balance reaction rate with potential for side reactions and decomposition.
Solvent Influences solubility of reactants and catalyst.Select a solvent that provides good solubility for the organic reactants.
Base Concentration Drives the deprotonation of the phenol.Use a sufficient amount to ensure complete deprotonation without causing side reactions.
Ultrasound Irradiation Increases reaction rate significantly.Optimize power and duty cycle for maximum intensification.

By systematically varying these parameters, an optimized synthetic pathway for this compound can be developed to achieve maximum efficiency and product quality.

Reaction Mechanisms and Kinetics

Mechanistic Pathways of Nitro Group Transformations in 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene

The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic rings in this compound, making them susceptible to nucleophilic attack and single-electron transfer reactions. nih.gov

The reduction of nitroaromatic compounds can proceed through different pathways, yielding a variety of products. The transformation of a nitro group to a nitroso, hydroxylamine (B1172632), or amino group is a fundamental process in nitroaromatic chemistry. nih.gov

The electrochemical reduction of nitroaromatic compounds (ArNO₂) in aqueous media typically occurs in two steps. The first is a pH-independent, single-electron transfer to form the nitroaromatic radical anion (ArNO₂⁻·). nih.gov The second step involves a pH-dependent transfer of three electrons and four protons to yield the corresponding hydroxylamine (ArNHOH) and a water molecule. nih.gov

Table 1: General Steps in the Electrochemical Reduction of Nitroaromatic Compounds

StepReactionDescription
1ArNO₂ + e⁻ → ArNO₂⁻·pH-independent single-electron transfer
2ArNO₂⁻· + 3e⁻ + 4H⁺ → ArNHOH + H₂OpH-dependent three-electron, four-proton transfer

Data sourced from multiple studies on nitroaromatic reduction. nih.gov

Flavoenzymes, a class of enzymes, can catalyze both single- and two-electron reductions of nitroaromatic compounds. nih.gov Single-electron reduction by flavoenzymes like P-450R leads to the formation of the nitroaromatic radical anion, which can then participate in redox cycling. nih.gov In contrast, enzymes such as NAD(P)H:quinone oxidoreductase (NQO1) catalyze a two-electron reduction, which is believed to proceed via a net hydride transfer to form an intermediate that subsequently decomposes to a nitroso derivative and water. nih.gov

Electron transfer is a key process in the reactions of nitroaromatic compounds. The one-electron reduction potential (E¹₇) is a critical parameter that influences the rate of single-electron transfer reactions. nih.gov For many nitroaromatic compounds, linear relationships have been observed between the logarithm of the reaction rate and their E¹₇ values, which is consistent with an "outer-sphere" electron transfer model. nih.gov

Pulse radiolysis studies on various nitroaromatic compounds have demonstrated that one-electron reduction leads to the formation of anion radicals. iaea.org These radicals can then undergo intramolecular electron transfer, leading to the elimination of substituent groups. iaea.org The rates of these intramolecular electron transfer reactions are influenced by factors such as the bond dissociation energies of the leaving group and the nature of the bridging group between the leaving group and the aromatic system. iaea.org

Mechanisms of Aryl Ether Cleavage and Formation involving the [(4-nitrophenoxy)methoxy] Linkage

The ether linkage in this compound is another site of potential reactivity. Its stability and cleavage can be influenced by various conditions.

The cleavage of aryl ethers can also be achieved under reductive or oxidative conditions. For instance, certain reagents can facilitate the dealkylation of aromatic methyl ethers to yield the corresponding phenols. organic-chemistry.org Reductive cleavage of C-O bonds in ethers can be catalyzed by transition metals. organic-chemistry.org Oxidative deprotection of p-methoxybenzyl (PMB) ethers has also been demonstrated using nitroxyl (B88944) radical catalysts. organic-chemistry.org

Photochemical Reaction Mechanisms of Nitroaromatic Systems relevant to this compound

Nitroaromatic compounds exhibit unique photochemical properties. rsc.org Upon absorption of light, they can undergo various reactions, including photodegradation and the formation of reactive intermediates.

Molecular oxygen can play a significant role in the photochemistry of nitroaromatics by scavenging radical species and participating in the generation of singlet oxygen. researchgate.netresearchgate.net The photolysis of nitrophenols, which share structural similarities with the nitrophenyl moieties of the title compound, has been shown to be a source of nitrous acid (HONO) in the atmosphere. rsc.org This process can involve the release of NO₂ or NO from the excited molecule. rsc.org

Kinetic Studies of Key Reactions and Transformation Rates of this compound

Detailed kinetic studies and specific transformation rates for this compound are not extensively documented in publicly available scientific literature. The reactivity of this compound is inferred from the behavior of its constituent functional groups: the two nitrophenyl moieties and the central benzylic ether linkage. Key reactions would likely involve the cleavage of the ether bond or transformations of the nitro groups.

Hypothetical Reaction Pathways and Analogous Kinetic Data

The structure of this compound suggests potential reactivity at the benzylic carbon and susceptibility to cleavage of the C-O bonds of the ether. The presence of electron-withdrawing nitro groups can influence the reaction rates.

One potential transformation is the cleavage of the benzyl (B1604629) ether linkage. The 2-nitrobenzyl group, a related structure, is known to be a photoremovable protecting group, indicating that light can induce cleavage. organic-chemistry.org Studies on the photolytic cleavage of o-nitrobenzyl ether derivatives provide insight into potential reaction kinetics. For instance, the photodecomposition of various 1-o-nitrophenylethyl esters, which share the o-nitrobenzyl core structure, has been shown to follow first-order kinetics.

Research on the photocleavage of several 1-(2-nitrophenyl)ethyl ethers has revealed that the release of the alcohol product is rate-limited by the breakdown of a hemiacetal intermediate. acs.org For example, the photolysis of methyl 2-[1-(2-nitrophenyl)ethoxy]ethyl phosphate (B84403) at pH 7.0 and 1 °C showed a product release rate constant of 0.11 s⁻¹, which was significantly slower than the decay of the initial photochemically generated aci-nitro intermediate (5020 s⁻¹). acs.org

The cleavage of p-nitrobenzyl ethers has also been demonstrated under basic conditions. For example, p-nitrobenzyl groups on various substrates can be removed using 20% aqueous NaOH in methanol (B129727) at 75 °C. nih.gov While specific rate constants for this reaction with this compound are not available, the conditions suggest that the transformation requires elevated temperatures.

Interactive Data Table: Apparent First-Order Rate Constants for Photochemical Decomposition of Analogous o-Nitrobenzyl Derivatives

The following table presents kinetic data for the photochemical decomposition of o-nitrobenzyl derivatives, which can serve as an analogy for potential transformations of this compound under photolytic conditions. The data is based on the photolysis at 365 nm. upenn.edu

CompoundApparent First-Order Rate Constant (kapp) (s⁻¹)
O-1-o-nitrophenylethyl O',O''-diethyl phosphate4.33 x 10⁻³
1-o-nitrophenylethyl tosylate3.17 x 10⁻³
1-o-nitrophenylethyl benzoate3.05 x 10⁻³

This data illustrates that the rate of cleavage is influenced by the nature of the group attached to the o-nitrobenzyl moiety. upenn.edu

Another key reaction for aromatic nitro compounds is their reduction to amino groups. This transformation is typically achieved through catalytic hydrogenation or by using metals such as iron, tin, or zinc in the presence of an acid. masterorganicchemistry.com The kinetics of such reductions can be complex and are dependent on the catalyst, substrate concentration, and reaction conditions. However, specific kinetic data for the reduction of this compound is not found in the surveyed literature.

Spectroscopic and Advanced Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For a molecule like 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene, ¹H and ¹³C NMR would provide definitive information on the arrangement of atoms. The expected spectrum would be a composite of the signals arising from the two distinct aromatic rings and the central methoxy (B1213986) linker.

1-Methoxy-4-nitrobenzene (Analog)

The ¹H NMR spectrum of 1-methoxy-4-nitrobenzene is characterized by two doublets in the aromatic region and a singlet for the methoxy group. The protons on the aromatic ring ortho to the nitro group are typically the most deshielded due to the electron-withdrawing nature of the nitro group. rsc.orgstackexchange.com

¹H NMR Data for 1-Methoxy-4-nitrobenzene

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference
Ar-H (ortho to NO₂) 8.21 d 9.1 rsc.org
Ar-H (ortho to OCH₃) 6.96 d 9.1 rsc.org

The ¹³C NMR spectrum of 1-methoxy-4-nitrobenzene shows distinct signals for the ipso, ortho, meta, and para carbons of the benzene (B151609) ring, in addition to the methoxy carbon. The carbon attached to the nitro group (ipso) and the para carbon are significantly deshielded. stackexchange.com

¹³C NMR Data for 1-Methoxy-4-nitrobenzene

Carbon Chemical Shift (δ, ppm) Reference
C-NO₂ (ipso) 148.2 rsc.org
C-H (ortho to NO₂) 123.4 rsc.org
C-H (ortho to OCH₃) 129.2 rsc.org
C-OCH₃ (para to NO₂) 134.5 rsc.org

4-Nitrophenol (B140041) (Analog)

The ¹H NMR spectrum of 4-nitrophenol also shows two doublets in the aromatic region, corresponding to the protons ortho and meta to the hydroxyl group. researchgate.net The ¹³C NMR spectrum provides signals for the four unique carbon atoms in the aromatic ring. chegg.com

¹H NMR Data for 4-Nitrophenol

Protons Chemical Shift (δ, ppm) Multiplicity Reference
Ar-H (ortho to NO₂) 8.1-8.2 d researchgate.net

¹³C NMR Data for 4-Nitrophenol

Carbon Chemical Shift (δ, ppm) Reference
C-OH ~161 chegg.com
C-NO₂ ~141 chegg.com
C-H (ortho to NO₂) ~126 chegg.com

While specific multidimensional NMR data for this compound are not available, their application would be crucial for unambiguous structural assignment.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for instance, confirming the ortho coupling within each of the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which could help in determining the preferred conformation of the molecule, especially around the flexible ether linkage.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

HRMS would provide the high-accuracy mass of the molecular ion of this compound, allowing for the determination of its elemental composition.

Expected HRMS Data for this compound

Formula Calculated Exact Mass

The fragmentation in the mass spectrum would likely involve cleavage of the ether bonds. Key expected fragments would correspond to the 4-nitrophenoxy cation and the 4-nitrobenzyl cation.

Mass Spectrometry Data for 4-Nitroanisole (Analog) chemicalbook.comrestek.com

m/z Relative Intensity Assignment
153 100 [M]⁺
123 ~40 [M-NO]⁺
108 ~65 [M-NO₂]⁺
92 ~65 [C₆H₄O]⁺

Mass Spectrometry Data for 4-Nitrophenol (Analog) chemicalbook.com

m/z Relative Intensity Assignment
139 100 [M]⁺
109 ~60 [M-NO]⁺
93 ~40 [M-NO₂]⁺

GC-MS is a standard method for the analysis of volatile and semi-volatile compounds. restek.comspectrabase.com It would be a suitable technique for assessing the purity of a synthesized sample of this compound and for identifying it in complex mixtures, provided the compound is thermally stable enough to be volatilized without decomposition. The retention time in the gas chromatogram would be characteristic of the compound under specific GC conditions, and the mass spectrum obtained would serve as a fingerprint for its identification. restek.comspectrabase.com

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. nist.govnih.gov

Characteristic IR and Raman Bands for Nitro and Ether Groups

The IR and Raman spectra of this compound would be expected to show characteristic bands for the nitro groups, the aromatic rings, and the ether linkage.

Vibrational Spectroscopy Data for 4-Nitroanisole (Analog) nih.govresearchgate.netchemicalbook.com

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Technique Reference
NO₂ Asymmetric Stretch ~1595 IR chemicalbook.com
NO₂ Symmetric Stretch ~1340 IR, Raman researchgate.netchemicalbook.com
C-O-C Asymmetric Stretch ~1260 IR chemicalbook.com
C-O-C Symmetric Stretch ~1025 IR chemicalbook.com
Ar-H C-H Stretch >3000 IR, Raman researchgate.netchemicalbook.com

Vibrational Spectroscopy Data for 4-Nitrophenol (Analog) researchgate.netnsf.gov

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Technique Reference
O-H Stretch 3200-3600 IR researchgate.net
NO₂ Asymmetric Stretch ~1590 IR researchgate.net
NO₂ Symmetric Stretch ~1345 IR, Raman researchgate.netnsf.gov
C-O Stretch ~1285 IR researchgate.net
Ar-H C-H Stretch >3000 IR, Raman researchgate.netnsf.gov

The presence of two nitro groups in the target molecule would likely result in strong and distinct bands for their symmetric and asymmetric stretching vibrations. The ether linkage would be identified by the characteristic C-O-C stretching bands. The substitution pattern on the aromatic rings would also influence the exact positions of the C-H and C=C vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for investigating the electronic transitions and conjugation patterns within a molecule. For aromatic nitro compounds, the UV-Vis spectrum is characterized by specific absorption bands that correspond to π → π* and n → π* transitions. The spectrum of nitro-substituted benzenes typically shows strong absorptions related to π → π* excitations involving the nitro group and the benzene ring. uni-muenchen.de

In a related compound, 4-nitroanisole, which shares a nitrophenyl group with the title compound, the UV-Vis spectrum is well-documented. nist.govspectrabase.comnist.gov The presence of the nitro group, a strong chromophore, and its conjugation with the benzene ring and the methoxy group significantly influence the electronic absorption characteristics. Similarly, for this compound, the extended conjugation across the ether linkage and the two aromatic rings is expected to result in a complex UV-Vis spectrum. The electronic communication between the two nitrophenyl moieties through the methoxymethylene bridge would likely lead to bathochromic (red) shifts in the absorption maxima compared to simpler analogs like 4-nitrophenol or 4-nitroanisole. The intensity and position of these bands provide valuable information about the degree of electronic conjugation and the interaction between the different parts of the molecule. For instance, the characteristic absorption peak of the 4-nitrophenoxide ion is observed at 400 nm, and this peak is often used to monitor reaction progress in studies involving this moiety. researchgate.net

X-Ray Diffraction (XRD) for Solid-State Structure Determination and Polymorphism Studies

For this compound, XRD analysis has revealed the existence of polymorphism, which is the ability of a compound to crystallize in more than one crystal structure. A study identified a second monoclinic polymorph of this compound. nih.gov The molecule adopts a twisted V-shape, with the two nitrophenyl rings inclined to each other. nih.gov The nitro groups are slightly twisted out of the plane of the benzene rings to which they are attached. nih.gov The crystal structure is stabilized by a network of C-H···O hydrogen bonds, which link the molecules into a three-dimensional framework. nih.gov

The crystallographic data for one of the polymorphs are summarized in the table below:

Crystal Data
FormulaC₁₂H₈N₂O₅
Molecular Weight260.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.1114 (5)
b (Å)11.8942 (7)
c (Å)12.3970 (7)
β (°)106.402 (1)
V (ų)1147.37 (12)
Z4
RadiationMo Kα
Temperature (K)150
Data from a study on a monoclinic polymorph of this compound. nih.gov

The existence of polymorphs is significant as different crystalline forms can exhibit distinct physical properties, such as melting point, solubility, and stability.

Chromatographic Separation Methods for Isolation and Purity Verification

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds like this compound. HPLC, particularly when coupled with a UV detector (HPLC-UV), is highly effective for separating and quantifying nitroaromatic compounds. cdc.govamericanlaboratory.com The method's selectivity and reliability are well-established for complex samples, offering high recoveries and good precision. cdc.gov

For the analysis of nitrobenzenes, reversed-phase HPLC is commonly employed, using a non-polar stationary phase (like C18) and a polar mobile phase. americanlaboratory.comspectralabsci.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of this compound would be influenced by its polarity, which is determined by the two nitro groups and the ether linkage. A UV detector set at a wavelength corresponding to a strong absorption band of the analyte would provide sensitive detection.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. While the volatility of this compound may be a consideration, GC can be a viable method for its analysis, especially when coupled with a sensitive detector like an electron capture detector (ECD) or a mass spectrometer (MS). The NIST Chemistry WebBook indicates that GC data is available for the related compound 4-nitroanisole, suggesting that GC methods can be developed for similar structures. nist.govnist.govnist.govnist.gov

For the determination of nitrobenzene (B124822) in various matrices, GC has been successfully applied, often involving an extraction step followed by GC analysis. researchgate.net The choice of the GC column (stationary phase) is critical for achieving good separation from potential impurities or other components in a mixture.

Advanced Hyphenated Analytical Techniques for Complex Mixture Analysis

Hyphenated analytical techniques, which combine a separation technique with a spectroscopic detection method, offer enhanced analytical power for the analysis of complex mixtures. The coupling of a chromatographic system with a mass spectrometer, such as GC-MS or LC-MS, provides both separation and structural identification capabilities.

While specific applications of hyphenated techniques for the direct analysis of this compound are not detailed in the provided search results, the principles are broadly applicable. For instance, GC-MS would allow for the separation of the compound from a mixture, and the subsequent mass spectrum would provide its molecular weight and a characteristic fragmentation pattern, aiding in its unambiguous identification. This is particularly valuable in metabolomics or environmental analysis where the compound might be present at low concentrations within a complex matrix. The use of MS/MS has been explored as a screening method for explosives, a class of compounds that includes nitroaromatics. cdc.gov

Computational and Theoretical Chemistry Studies

Advanced Applications in Materials Science and Chemical Synthesis Excluding Biological/clinical

Role of 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene as a Chemical Intermediate in Complex Organic Synthesis

While nitroaromatic compounds are foundational materials in the chemical industry, the specific role of this compound as a widely used synthetic intermediate is not extensively documented in scientific literature. Typically, simpler nitroaromatics serve as the primary building blocks. For instance, nitrobenzene (B124822) is the principal precursor for aniline, a key component in the synthesis of drugs, pesticides, and polymers, through catalytic hydrogenation. nih.gov Similarly, related compounds like p-nitroanisole are established intermediates in the production of dyes. youtube.com

The synthetic utility often lies in structures that can be readily transformed. For example, N,N'-bis(4-nitrophenyl)methanediamine, which shares the bis(4-nitrophenyl)methane core, serves as a direct precursor to more complex heterocyclic structures like 1,3,5-tris(4-nitrophenyl)-1,3,5-hexahydrotriazine. lookchem.com Although direct applications for this compound as an intermediate are not prominent, its synthesis from p-nitrophenol and a methylene (B1212753) source indicates that its constituent parts are common and reactive chemical feedstocks. Its own potential lies in reactions that could modify the central methylene bridge or, more commonly, in the simultaneous reduction of its two nitro groups to diamine analogues, which could then serve as monomers for specialized polymers or as ligands.

Exploration in Photochemistry and Light-Activated Systems (e.g., as Photo-cleavable Linkers or Caging Groups)

The field of photochemistry often utilizes nitrobenzyl compounds as photo-labile protecting groups, also known as "caging" groups. However, the specific isomer of the nitro group is critical to this function. The widely used photocleavable linkers are based on ortho-nitrobenzyl derivatives. researchgate.net The mechanism involves an excited-state intramolecular hydrogen transfer (ESIHT) from the benzylic carbon to the oxygen of the adjacent ortho-nitro group. This forms a transient aci-nitro intermediate that rapidly rearranges, leading to the cleavage of the benzylic bond and the release of a protected substrate. researchgate.netresearchgate.net

This compound possesses para-nitro groups. Due to the significant distance and geometric impossibility of a direct hydrogen transfer from the central methylene linker to the nitro group, this compound cannot function as a photocleavable linker via the standard ortho-nitrobenzyl mechanism.

Despite this, para-nitrobenzyl compounds are not photochemically inert. Studies on p-nitrobenzyl alcohols in aqueous solutions have revealed an alternative intramolecular photoredox pathway, where the nitro group is reduced and the benzyl (B1604629) alcohol is oxidized. cdnsciencepub.com This reaction, however, is distinct from the precise cleavage required for a caging group and is highly dependent on the presence of water. cdnsciencepub.com Furthermore, novel photochromic systems based on p-nitrobenzyl structures have been developed, indicating that these motifs can be used to create light-responsive materials, albeit with mechanisms and applications different from those of their ortho-isomers. acs.org

Table 1: Comparison of Photochemical Behavior in Nitrobenzyl Isomers

Isomer Position Primary Photochemical Reaction Application as Photocleavable Linker Reference
ortho-Nitro Intramolecular H-abstraction, formation of aci-nitro intermediate, rearrangement and cleavage. Yes, widely used. researchgate.netcdnsciencepub.com

| para-Nitro | Intramolecular photoredox in aqueous solution; other photochromic behavior. | No, lacks the required geometry for the standard mechanism. | cdnsciencepub.comacs.org |

Development of Functional Organic Materials, including those for Optoelectronics, Dyes, and Non-Linear Optical Applications

The molecular architecture of this compound makes it a potential candidate for functional organic materials, particularly in the realm of non-linear optics (NLO). Organic NLO materials typically derive their properties from intramolecular charge transfer (ICT), which is facilitated by connecting electron-donor and electron-acceptor groups through a π-conjugated system. nih.gov

The target molecule contains two strong electron-accepting nitrophenyl groups linked by a methylene ether bridge. This structure can be viewed as an Acceptor-Linker-Acceptor (A-L-A) system. The delocalization of π-electrons across the phenyl rings and the influence of the powerful nitro groups can lead to a significant molecular hyperpolarizability (β), a key requirement for second-order NLO materials. nih.gov

Theoretical and experimental studies on analogous compounds support this potential:

Molecules containing a naphthalene (B1677914) group linked to a nitrophenyl group have been shown through DFT calculations to possess large first static hyperpolarizabilities. asianpubs.org

Push-pull systems incorporating a p-nitrophenyl unit as the acceptor have demonstrated strong NLO activity, which can be significantly higher than that of reference materials like p-nitroaniline. nih.gov

While specific NLO data for this compound is not available, the known properties of similar nitroaromatic structures suggest it would be a promising material for investigation in optoelectronics and photonics.

Applications in Catalyst Design and Ligand Development based on Nitroaromatic Scaffolds

Nitroaromatic compounds feature prominently in catalysis, most often as substrates for chemoselective reduction to valuable anilines using metal catalysts. acs.org A variety of catalytic systems, including those based on palladium, manganese, and iron, have been developed for this purpose. acs.orgnih.govacs.org

The use of a nitroaromatic scaffold as a component of the catalyst ligand itself is less common but represents an intriguing strategy for modulating catalytic activity. The nitro group is a powerful electron-withdrawing group, and its incorporation into a ligand framework would drastically alter the electronic properties of the ligand and, consequently, the coordinated metal center. This can impact the catalyst's reactivity, stability, and selectivity.

For example, a coordination polymer built with 2-amino-1,4-benzenedicarboxylic acid was used as a support to immobilize a palladium catalyst for the hydrogenation of nitroarenes. nih.gov While in this case the aromatic linker was not nitrated, it demonstrates how functionalized aromatic scaffolds can be integral to catalyst design. By tuning the electronic nature of such a scaffold—for instance, by including nitro groups as in this compound—one could fine-tune the Lewis acidity of the metal center or the stability of catalytic intermediates. The dinitrated structure of the target compound offers a bidentate or bridging ligand precursor upon reduction of the nitro groups, providing a route to novel catalyst structures.

Studies on the Environmental Transformations and Fate of Similar Methylene Ether Linkages in Chemical Systems

The central Ar-O-CH₂-O-Ar functionality in this compound is a bis(aryl) formal (a diether of methanediol). The environmental persistence and transformation of such linkages are of interest. Ether bonds are generally stable due to their high dissociation energy. nih.gov However, microbial degradation pathways for various ether compounds have been identified.

A key factor in the biological cleavage of such linkages is the presence of an adjacent, unsubstituted Cα-methylene group. nih.gov Studies on the degradation of dibenzyl ether (Ar-CH₂-O-CH₂-Ar), which features a similar central linkage, by Rhodococcus species have shown that enzymatic oxidation occurs at the Cα position (the methylene carbon). nih.govresearchgate.net This initial oxidation can form a hemiacetal-like intermediate that spontaneously decomposes, cleaving the ether bond and yielding products such as benzaldehyde (B42025) and benzoic acid. nih.govresearchgate.net

Table 2: Enzymatic Degradation of Ether Linkages by Rhodococcus sp.

Substrate Key Structural Feature for Degradation Degradation Pathway Metabolite Example Reference
Dibenzyl Ether Unsubstituted Cα-methylene group Cα-oxidation followed by hydrolysis of the resulting hemiacetal. Benzoic Acid nih.govresearchgate.net

| Diethyl Ether | Unsubstituted Cα-methylene group | Cα-oxidation | Not specified | nih.gov |

This research suggests that the methylene ether linkage in this compound is a potential site for enzymatic attack in environmental systems, provided that appropriate microbial communities are present. The strong electron-withdrawing nature of the nitrophenyl groups could also influence the rate and mechanism of both biotic and abiotic degradation pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Nitro-4-[(4-nitrophenoxy)methoxy]benzene?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. Key reagents include halogenating agents (e.g., POCl₃) and coupling catalysts, with controlled conditions such as anhydrous solvents (e.g., THF), reflux temperatures (~60–100°C), and inert atmospheres (N₂) to prevent side reactions. Reaction optimization often involves adjusting pH and stoichiometry to favor the desired product .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation, employing Bruker APEXII CCD diffractometers with MoKα radiation (λ = 0.71073 Å). Data refinement uses SHELXL, with R factors < 0.04 for high precision. Complementary techniques include NMR (¹H/¹³C) for functional group analysis and FT-IR for nitro-group identification .

Q. What are the primary research applications of this compound in chemical and biological studies?

  • Methodological Answer : It serves as a fluorinated aromatic building block for synthesizing complex molecules (e.g., agrochemicals, polymers) and studying nitro-group reactivity in electrophilic substitutions. In biology, its derivatives are used to probe fluorinated compound interactions with enzymes or DNA .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, safety goggles), fume hoods for ventilation, and avoid skin contact due to potential toxicity. Waste must be segregated and disposed via licensed hazardous waste services. Emergency protocols include immediate decontamination with water and medical consultation .

Advanced Research Questions

Q. How does the polymorphism of this compound affect its crystallographic properties?

  • Methodological Answer : Two monoclinic polymorphs exist: one in space group P2₁/c (inclined aromatic rings at 56.14°, C–H···O hydrogen bonds) and another in C2/c (twofold symmetry). The P2₁/c polymorph exhibits a 3D hydrogen-bonded network, influencing packing density and thermal stability. Structural comparisons require high-resolution SCXRD data and Hirshfeld surface analysis .

Q. What computational approaches are employed in refining the crystal structure of this compound?

  • Methodological Answer : SHELX programs (SHELXS-97 for structure solution, SHELXL-2012 for refinement) are used with constraints for H-atom positions. Refinement parameters include R₁ < 0.04, wR₂ < 0.10, and data-to-parameter ratios >15.4. Multi-scan absorption corrections (SADABS) ensure data accuracy .

Q. How do substituent positions on the benzene ring influence the compound’s reactivity and intermolecular interactions?

  • Methodological Answer : Substituent position (ortho, meta, para) alters electronic effects and steric hindrance. For example, para-nitro groups enhance electrophilic substitution reactivity compared to ortho analogs. Crystal packing is affected by nitro-group inclination angles (3.86°–9.65°), which modulate π-π stacking and hydrogen-bond strength .

Q. How do hydrogen-bonding patterns in the crystal lattice affect the compound’s thermal stability?

  • Methodological Answer : The P2₁/c polymorph’s 3D C–H···O network increases lattice energy, correlating with higher melting points (~250–300°C inferred from analogous compounds). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify stability, with decomposition pathways linked to nitro-group elimination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.